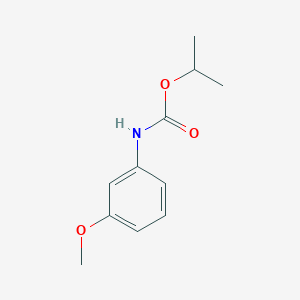
Propan-2-yl(3-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl(3-methoxyphenyl)carbamate, also known as isopropyl 3-methoxyphenylcarbamate, is a carbamate ester. This compound is characterized by its unique structure, which includes an isopropyl group attached to a carbamate moiety, and a methoxyphenyl group. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl(3-methoxyphenyl)carbamate typically involves the reaction of 3-methoxyaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methoxyaniline+isopropyl chloroformate→this compound+HCl
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as recrystallization, distillation, and chromatography are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Propan-2-yl(3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of propan-2-yl(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: A carbamate ester used as a herbicide.
Methocarbamol: A muscle relaxant with a similar carbamate structure.
Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate: Another carbamate with different substituents on the aromatic ring.
Uniqueness
Propan-2-yl(3-methoxyphenyl)carbamate is unique due to its specific methoxy substitution on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and can lead to different applications and effects.
Propiedades
Número CAS |
6328-98-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
RYNZNNRQNXTQDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


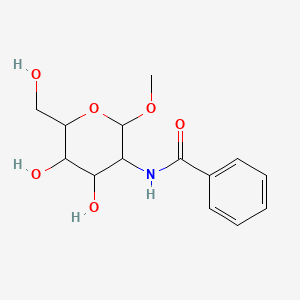
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)

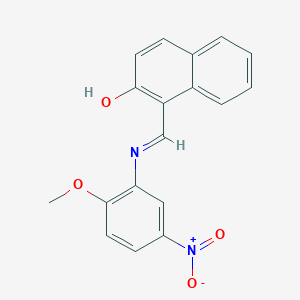

![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)



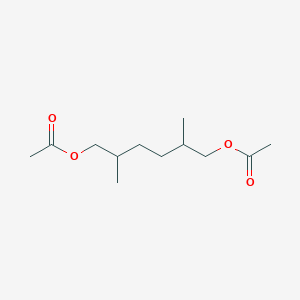
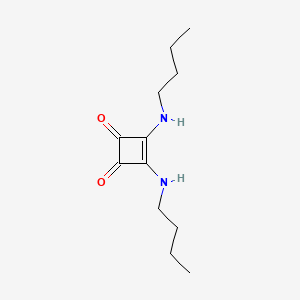
![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


